molecular formula C8H5NO2S B1273803 Benzothiazole-5-carboxylic acid CAS No. 68867-17-4

Benzothiazole-5-carboxylic acid

Cat. No. B1273803
CAS RN: 68867-17-4
M. Wt: 179.2 g/mol
InChI Key: RBIZQDIIVYJNRS-UHFFFAOYSA-N
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Description

Benzothiazole-5-carboxylic acid is a chemical compound that is part of a broader class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The carboxylic acid functional group at the 5-position introduces reactivity that can be exploited in various chemical syntheses and applications, including the development of pharmaceuticals and materials with specific properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with carboxylic acid functionalities, has been explored in several studies. A facile synthesis method for benzothiazole-substituted pyridine-2-carboxylic acids has been developed, which forms complexes with lanthanides, as shown in the X-ray analysis of 11 complexes . Another study presents a Cu(II)-catalyzed oxidative decarboxylative synthesis of 2-aryl benzothiazole from phenylacetic acids, using dioxygen as the sole terminal oxidant . Additionally, a robust one-pot synthesis of benzothiazoles from carboxylic acids has been reported, using tetrabutylammonium bromide and triphenyl phosphite as the catalyst, which is tolerant to various substituted carboxylic acids .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of a minor product, a nine-coordinate complex [Eu(kappa(3)-L)(3)], was determined in one study . In another study, the regio- and stereoselectivity of a Pd(II)-catalyzed arylation of carboxamides was confirmed by the X-ray structures of representative compounds .

Chemical Reactions Analysis

Benzothiazole-5-carboxylic acid and its derivatives participate in a range of chemical reactions. The Cu(II)-catalyzed oxidative decarboxylative arylation of benzothiazoles is one such reaction, which proceeds through decarboxylation, C-H bond oxidation, ring-opening, and condensation steps . Another example is the use of the benzothiazole ring system as an "on-off" type of leaving group for the preparation of ketones and carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the presence of the carboxylic acid group. For instance, the photophysical studies of gadolinium chelates indicate that the triplet states of the new ligands are located at specific energy levels, and the ligands are good sensitizers of europium luminescence . The synthesis of poly(benzothiazole) from dicarboxylic acids has been achieved, with the resulting polymers exhibiting high molecular weights and significant thermal stability . The vibrational and electronic properties of related compounds, such as 5-benzimidazole carboxylic acid, have been studied using spectroscopic techniques and quantum chemical calculations .

Relevant Case Studies

Several case studies highlight the potential applications of benzothiazole-5-carboxylic acid derivatives. For example, benzothiazole-2-ylcarboxylic acids with diverse spacers have been synthesized and evaluated as potent, orally active aldose reductase inhibitors . The synthesis of benzoxazole and benzothiazole derivatives from carboxylic acids, including on a solid resin support, demonstrates the versatility of these compounds in peptide and polypeptide synthesis .

Scientific Research Applications

Summary of the Application

Benzothiazole-5-carboxylic acid has been used in the synthesis of new benzothiazole-based anti-tubercular compounds. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis .

Methods of Application or Experimental Procedures

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Results or Outcomes

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

2. Application as DNA GyraseB Inhibitors

Summary of the Application

Benzothiazole-5-carboxylic acid derivatives have been evaluated for their antibacterial activity as DNA gyraseB inhibitors .

Methods of Application or Experimental Procedures

The benzothiazole-based bacterial DNA gyrase and topoisomerase IV inhibitors were synthesized and then conjugated with small siderophore mimics to improve the uptake of these inhibitors into the cytoplasm of Gram-negative bacteria .

Results or Outcomes

The best conjugate displayed potent Escherichia coli DNA gyrase and topoisomerase IV inhibition. The interaction analysis of molecular dynamics simulation trajectory showed the important contribution of the siderophore mimic moiety to binding affinity .

3. Application in Vulcanization Accelerators

Summary of the Application

Benzothiazole-5-carboxylic acid derivatives have been used as vulcanization accelerators in the rubber industry . These compounds have shown promising results in improving the cure activity and providing excellent scorch safety during cross-linking of rubber .

Methods of Application or Experimental Procedures

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways. These derivatives were then used in the vulcanization process of natural rubber .

Results or Outcomes

The new benzothiazole derivatives showed better scorch safety, cure rate index, and mechanical properties compared to traditional methods during the vulcanization of rubber .

4. Application as Antioxidants

Summary of the Application

Benzothiazole-5-carboxylic acid derivatives have been evaluated for their antioxidant activity .

Methods of Application or Experimental Procedures

The benzothiazole-based compounds were synthesized and then evaluated for their antioxidant activity .

Results or Outcomes

Some of the benzothiazole derivatives showed good antioxidant activity .

5. Application in Electroluminescent Devices

Summary of the Application

Benzothiazole-5-carboxylic acid derivatives have been evaluated for their electroluminescent properties . These compounds have shown promising results in improving the performance of electroluminescent devices, such as organic light-emitting diodes (OLEDs) .

Methods of Application or Experimental Procedures

The benzothiazole-based compounds were synthesized and then incorporated into the light-emitting layers of the electroluminescent devices .

Results or Outcomes

The devices incorporating these benzothiazole derivatives exhibited improved light emission properties, contributing to the overall performance of the electroluminescent devices .

6. Application as Enzyme Inhibitors

Summary of the Application

Benzothiazole-5-carboxylic acid derivatives have been evaluated for their enzyme inhibitory effects . These compounds have shown promising results in inhibiting various enzymes, contributing to their potential use in the treatment of diseases like Alzheimer’s .

Methods of Application or Experimental Procedures

The benzothiazole-based compounds were synthesized and then evaluated for their enzyme inhibitory activity .

Results or Outcomes

Some of the benzothiazole derivatives showed good enzyme inhibitory activity .

properties

IUPAC Name

1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIZQDIIVYJNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370737
Record name Benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole-5-carboxylic acid

CAS RN

68867-17-4
Record name Benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzothiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-mercapto-3-nitrobenzoic acid (1 eq.) and zinc dust (0.35 eq) in formic acid was refluxed for 6 h. The mixture was allowed to cool to room temperature, filtered and concentrated under reduced pressure. The residue was diluted with water, adjusted to pH=6.5 with aqueous NaOH (2N) and extracted three times with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM/MeOH: 1/0 to 95/5) to afford benzothiazole-5-carboxylic acid.
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Synthesis routes and methods II

Procedure details

The benzisoxazole-, benzisoxazole-, and benzothiazolecarboxylic acids were prepared using similar strategies outlined for the indazole acids. For example, ethyl 6-bromobenzisoxazole-3-carboxylate was prepared from 2,5-dibromonitrobenzene by reaction with diethyl malonate, saponification and decarboxylation, and reaction with isoamylnitrite. Ethyl benzisoxazole-3-carboxylate was obtained by hydrogenolysis of the 6-bromo derivative. 4-Benzothiazolecarboxylic acid was prepared from 2-amino-4-chloro-benzothiazole by reaction with isoamyl nitrite followed by metal-halogen exchange and trapping with carbon dioxide. 5-Benzothiazolecarboxylic acid was prepared from 4-chloro-3-nitrobenzoic acid by reaction with Na2S and sodium hydroxide followed by reduction with zinc in formic acid. 3-Benzisothiazolecarboxylic acid was prepared from thiophenol by reaction with oxalyl chloride and aluminum chloride followed by treatment with hydroxylamine, hydrogen peroxide, and sodium hydroxide.
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Synthesis routes and methods III

Procedure details

4-Chloro-3-nitrobenzoic acid (22 g, 0.11 mol) was suspended in water, sodium hydroxide (4.33 g, 0.11 mol) and sodium sulfide hydrate (32 g) were added, and the mixture heated at reflux for 24 hours. After acidification with 5M hydrochloric acid the mixture was extracted with ethyl acetate. The extracts were dried over magnesium sulfate and evaporated under reduced pressure. The product from this reaction (1 g, 5.9 mmol) was dissolved in formic acid and heated at reflux in the presence of zinc (0.1 g) for 6 hours. The mixture was allowed to cool and was concentrated under reduced pressure. The residue was diluted with water and neutralised with saturated aqueous sodium hydrogen carbonate. Extraction with tetrahydrofuran and ethyl acetate (1:1) gave a pale yellow solid (0.48 g) that was purified on silica gel using a methanol dichloromethane gradient.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzothiazole-5-carboxylic acid
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Reactant of Route 5
Benzothiazole-5-carboxylic acid
Reactant of Route 6
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Citations

For This Compound
25
Citations
R Ranjith - 2014 - wjpr.s3.ap-south-1.amazonaws.com
… Compounds: C&D The amino acid residues LEU352 and ARG120were involved in interactions with 2-Amino-benzothiazole-5-carboxylic acid the active site of cyclooxygenase-2. The …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com
O Alghazwat, A Elgattar, Y Liao - Photochemical & Photobiological …, 2023 - Springer
… Photoacid 1 was prepared from indazole-7-aldehyde and 2-methyl-benzothiazole-5-carboxylic acid. Indazole-7-aldehyde was sulfonated using a literature procedure [11]. The methyl …
Number of citations: 1 link.springer.com
W Nguyen, EF Lee, M Evangelista, M Lee… - ACS infectious …, 2021 - ACS Publications
Limited therapeutic options are available for the treatment of human schistosomiasis caused by the parasitic Schistosoma flatworm. The B cell lymphoma-2 (BCL-2)-regulated apoptotic …
Number of citations: 3 pubs.acs.org
P Kashyap, S Verma, P Gupta, R Narang, S Lal… - Medicinal Chemistry …, 2023 - Springer
Antimicrobial resistance (AMR) is a worldwide concern among infectious diseases due to increased mortality, morbidity and treatment cost. According to WHO 2019 report, among the …
Number of citations: 4 link.springer.com
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
… The ethereal layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give 260 mg (98%) of 1,3-benzothiazole-5-carboxylic acid as a white powder (…
Number of citations: 113 www.sciencedirect.com
TS Yokum, J Alsina, G Barany - Journal of Combinatorial …, 2000 - ACS Publications
Efficient and general procedures have been developed for the solid-phase preparation of substituted benzothiazoles (1), 3,4-dihydro-1,4-benzothiazines (2), 3,4-dihydro-1,4-…
Number of citations: 41 pubs.acs.org
M Christen, C Kamischke, HD Kulasekara… - …, 2019 - Wiley Online Library
… -1-yl)ethyl benzothiazole-5-carboxylate (1 p) image : Compound 1 p was prepared according to the procedure in General Method A from 1 v and benzothiazole-5-carboxylic acid on a …
ET Aslanova, FM Mamedalieva, TA Aslanov… - Russian Journal of …, 2019 - Springer
… 3a–3c based on 1,2-benzothiazole-5-carboxylic acid was observed at 365–380C, and for their 6-isomers 4a– 4c, at 374–387C. Presumably, this is the result of intense cleavage of the …
Number of citations: 2 link.springer.com
J Teppema, LB Sebrell - Journal of the American Chemical …, 1927 - ACS Publications
… -5sulfonic acid (sodium salt), 5-amido-2-mercaptobenzothiazole, 7-methyl-2mercaptobenzothiazole, 5-methyl-2-mercaptobenzothiazole, 2-mercaptobenzothiazole-5-carboxylic acid, 2-…
Number of citations: 31 pubs.acs.org
J Zhao, Y Xu, S Ma, Y Wang, Z Huang, H Qu… - Advanced …, 2022 - Wiley Online Library
… ), isoxazole-5-carboxylic acid (5Iso), benzoxazole-5-carboxylic acid (5BOxa), benzoxazole-6-carboxylic acid (6BOxa), thiazole-5-carboxylic acid (5Thi), benzothiazole-5-carboxylic …
Number of citations: 37 onlinelibrary.wiley.com

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